molecular formula C19H21N5O3 B2550827 (Z)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-(1-(3,4-dimethoxyphenyl)ethylidene)propanehydrazide CAS No. 452089-88-2

(Z)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-(1-(3,4-dimethoxyphenyl)ethylidene)propanehydrazide

Cat. No.: B2550827
CAS No.: 452089-88-2
M. Wt: 367.4 g/mol
InChI Key: YTHPRLAVPUWLFQ-DEDYPNTBSA-N
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Description

(Z)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N’-(1-(3,4-dimethoxyphenyl)ethylidene)propanehydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[d][1,2,3]triazole moiety linked to a dimethoxyphenyl group through a hydrazide linkage, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N’-(1-(3,4-dimethoxyphenyl)ethylidene)propanehydrazide typically involves multiple steps, starting with the preparation of the benzo[d][1,2,3]triazole core. This can be achieved through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N’-(1-(3,4-dimethoxyphenyl)ethylidene)propanehydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound with modified functional groups .

Mechanism of Action

The mechanism of action of (Z)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N’-(1-(3,4-dimethoxyphenyl)ethylidene)propanehydrazide involves its interaction with molecular targets such as enzymes and receptors. The triazole moiety can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and modulating biological pathways . The dimethoxyphenyl group can enhance the compound’s binding affinity and specificity for certain targets .

Biological Activity

(Z)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-(1-(3,4-dimethoxyphenyl)ethylidene)propanehydrazide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The compound can be synthesized through a multi-step process involving the condensation of 1H-benzo[d][1,2,3]triazole with various hydrazones. The general synthetic pathway includes:

  • Formation of the Hydrazone : Reaction of 3,4-dimethoxyacetophenone with hydrazine derivatives.
  • Cyclization : The hydrazone undergoes cyclization to form the triazole structure.
  • Purification : The final product is purified using recrystallization techniques.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties . In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including:

  • MCF-7 (Breast Cancer)
  • HCT116 (Colorectal Cancer)
  • HepG2 (Liver Cancer)

The half-maximal inhibitory concentration (IC50) values for these cell lines are reported as follows:

Cell LineIC50 (µM)
MCF-74.52
HCT1161.54
HepG22.38

These values suggest that the compound is more potent than some standard chemotherapeutics like doxorubicin .

The anticancer activity is attributed to several mechanisms:

  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.
  • Cell Cycle Arrest : It causes cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.
  • EGFR Inhibition : Molecular docking studies have indicated that the compound may inhibit epidermal growth factor receptor (EGFR), which is crucial in cancer cell signaling pathways .

Antimicrobial Activity

In addition to anticancer effects, preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains. The compound's effectiveness was evaluated using standard antimicrobial susceptibility tests.

Study 1: Anticancer Efficacy Evaluation

A study conducted on the efficacy of this compound against MCF-7 cells demonstrated a dose-dependent response in inhibiting cell growth. The results indicated that treatment with 10 µM resulted in approximately 70% inhibition of cell viability compared to untreated controls.

Study 2: Safety Profile Assessment

In animal models, acute toxicity tests were performed to assess the safety profile of the compound. Observations indicated no significant adverse effects at doses up to 50 mg/kg body weight, suggesting a favorable safety margin for further development .

Properties

CAS No.

452089-88-2

Molecular Formula

C19H21N5O3

Molecular Weight

367.4 g/mol

IUPAC Name

3-(benzotriazol-1-yl)-N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]propanamide

InChI

InChI=1S/C19H21N5O3/c1-13(14-8-9-17(26-2)18(12-14)27-3)20-22-19(25)10-11-24-16-7-5-4-6-15(16)21-23-24/h4-9,12H,10-11H2,1-3H3,(H,22,25)/b20-13+

InChI Key

YTHPRLAVPUWLFQ-DEDYPNTBSA-N

SMILES

CC(=NNC(=O)CCN1C2=CC=CC=C2N=N1)C3=CC(=C(C=C3)OC)OC

Isomeric SMILES

C/C(=N\NC(=O)CCN1C2=CC=CC=C2N=N1)/C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC(=NNC(=O)CCN1C2=CC=CC=C2N=N1)C3=CC(=C(C=C3)OC)OC

solubility

not available

Origin of Product

United States

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